molecular formula C17H16Cl2N2O4 B5847254 2-(2,4-dichlorophenyl)-N'-{[(4-methoxyphenoxy)acetyl]oxy}ethanimidamide

2-(2,4-dichlorophenyl)-N'-{[(4-methoxyphenoxy)acetyl]oxy}ethanimidamide

Cat. No.: B5847254
M. Wt: 383.2 g/mol
InChI Key: CTVMHVXGAGQXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-N'-{[(4-methoxyphenoxy)acetyl]oxy}ethanimidamide, commonly known as DMOAD, is a promising drug candidate in the field of osteoarthritis research. Osteoarthritis is a degenerative joint disease that affects millions of people worldwide, and there is currently no cure for this condition. DMOAD has shown potential in slowing down the progression of osteoarthritis and reducing its symptoms.

Mechanism of Action

The exact mechanism of action of DMOAD is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that break down the extracellular matrix of cartilage. This matrix is essential for the proper functioning of cartilage, and its breakdown is a hallmark of osteoarthritis. By inhibiting the breakdown of this matrix, DMOAD can help to protect and repair cartilage.
Biochemical and Physiological Effects:
DMOAD has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response associated with osteoarthritis. DMOAD can also increase the production of anti-inflammatory cytokines, which can help to reduce inflammation and pain. In addition, DMOAD has been shown to increase the production of collagen and proteoglycans, which are important components of healthy cartilage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMOAD in lab experiments is its specificity for cartilage. DMOAD targets the extracellular matrix of cartilage, which makes it a promising drug candidate for the treatment of osteoarthritis. However, one of the limitations of using DMOAD in lab experiments is its complex synthesis process. This can make it difficult to produce large quantities of the drug for testing.

Future Directions

There are several future directions for the research on DMOAD. One direction is to further investigate its mechanism of action. Understanding how DMOAD works at the molecular level could lead to the development of more effective treatments for osteoarthritis. Another direction is to test the efficacy of DMOAD in clinical trials. If DMOAD proves to be effective in human trials, it could become a game-changer in the treatment of osteoarthritis. Finally, researchers could explore the potential of DMOAD in the treatment of other joint diseases, such as rheumatoid arthritis.
Conclusion:
In conclusion, DMOAD is a promising drug candidate in the field of osteoarthritis research. Its chondroprotective properties, anti-inflammatory effects, and ability to repair cartilage make it a potential game-changer in the treatment of this debilitating condition. Further research is needed to fully understand its mechanism of action and to test its efficacy in clinical trials.

Synthesis Methods

The synthesis of DMOAD involves a series of chemical reactions that start with the reaction of 2,4-dichlorophenylamine with acetic anhydride to form an intermediate product. This intermediate product is then reacted with 4-methoxyphenol in the presence of a base to form the final product, DMOAD. The overall synthesis process is complex and requires a high level of expertise in organic chemistry.

Scientific Research Applications

DMOAD has been extensively studied in preclinical trials for its potential use in the treatment of osteoarthritis. It has been shown to have chondroprotective properties, which means that it can protect and repair the cartilage in joints. DMOAD has also been shown to reduce inflammation and pain associated with osteoarthritis. These properties make DMOAD a promising drug candidate for the treatment of osteoarthritis.

Properties

IUPAC Name

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4/c1-23-13-4-6-14(7-5-13)24-10-17(22)25-21-16(20)8-11-2-3-12(18)9-15(11)19/h2-7,9H,8,10H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVMHVXGAGQXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OCC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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